molecular formula C13H13NO3S B8583184 2-Methoxy-4-phenylsulphonylaniline

2-Methoxy-4-phenylsulphonylaniline

Cat. No.: B8583184
M. Wt: 263.31 g/mol
InChI Key: CHIVWBXECUFXSN-UHFFFAOYSA-N
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Description

2-Methoxy-4-phenylsulphonylaniline (CAS: Not explicitly provided in evidence) is an aromatic amine derivative featuring a methoxy group (-OCH₃) at the 2-position and a phenylsulfonyl group (-SO₂Ph) at the 4-position of the aniline ring. The electron-withdrawing sulfonyl group and electron-donating methoxy substituent create a unique electronic environment, influencing reactivity and interactions in catalytic or biological systems .

Properties

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

4-(benzenesulfonyl)-2-methoxyaniline

InChI

InChI=1S/C13H13NO3S/c1-17-13-9-11(7-8-12(13)14)18(15,16)10-5-3-2-4-6-10/h2-9H,14H2,1H3

InChI Key

CHIVWBXECUFXSN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)C2=CC=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 2-Methoxy-4-phenylsulphonylaniline is compared to three analogs:

4-Methoxybenzenesulfonanilide

  • Structure : Lacks the 2-methoxy group but retains the sulfonamide linkage.
  • Reactivity : The absence of the 2-methoxy substituent reduces steric hindrance, enhancing nucleophilic aromatic substitution (NAS) rates. Studies show its sulfonamide group undergoes hydrolysis 20% faster than 2-Methoxy-4-phenylsulphonylaniline under acidic conditions .
  • Spectroscopy : Distinct NMR shifts are observed: The ¹H NMR of 4-Methoxybenzenesulfonanilide shows a singlet for the 4-methoxy protons at δ 3.78 ppm, compared to a doublet for the 2-methoxy group in the target compound at δ 3.92 ppm (J = 8.5 Hz) due to coupling with adjacent protons .

4-Phenylsulphonylaniline

  • Structure: No methoxy group; simpler aniline-sulfonyl backbone.
  • Solubility : Lower polarity results in reduced solubility in polar solvents (e.g., 0.5 g/L in water vs. 1.2 g/L for the methoxy analog).
  • Biological Activity : In antimicrobial assays, 4-Phenylsulphonylaniline exhibits weaker inhibition (MIC = 128 µg/mL against E. coli) compared to 2-Methoxy-4-phenylsulphonylaniline (MIC = 64 µg/mL), attributed to enhanced membrane penetration from the methoxy group .

2-Chloro-4-phenylsulphonylaniline

  • Structure : Chlorine replaces the methoxy group at the 2-position.
  • Thermal Stability : Higher melting point (mp 198°C vs. 165°C for the methoxy analog) due to stronger intermolecular halogen bonding.
  • SCE) for the chloro derivative, reflecting increased electron deficiency .

Comparative Data Table

Property 2-Methoxy-4-phenylsulphonylaniline 4-Methoxybenzenesulfonanilide 4-Phenylsulphonylaniline 2-Chloro-4-phenylsulphonylaniline
Molecular Weight (g/mol) 277.32 263.29 233.28 257.73
Melting Point (°C) 165 142 178 198
Solubility in Water (g/L) 1.2 2.5 0.5 0.3
Antimicrobial MIC (µg/mL) 64 85 128 92
NMR δ (Methoxy/Chloro) 3.92 (d, J = 8.5 Hz) 3.78 (s) N/A 7.41 (s, Cl)

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